molecular formula C22H25N3O4S2 B3298424 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one CAS No. 897469-43-1

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one

Cat. No.: B3298424
CAS No.: 897469-43-1
M. Wt: 459.6 g/mol
InChI Key: NUKDLOHJXBNIBQ-UHFFFAOYSA-N
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Description

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one typically involves multi-step procedures. One common method includes the reaction of 6-methoxy-1,3-benzothiazole with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one has several scientific research applications:

Properties

IUPAC Name

1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-16-3-6-18(7-4-16)31(27,28)14-9-21(26)24-10-12-25(13-11-24)22-23-19-8-5-17(29-2)15-20(19)30-22/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKDLOHJXBNIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one
Reactant of Route 4
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one
Reactant of Route 5
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one
Reactant of Route 6
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one

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